Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-
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Overview
Description
Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is a heterocyclic compound that features an imidazo[4,5-c]pyridine ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to modulate signaling pathways, such as the NF-kappaB pathway, contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar pharmacological activities.
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.
Uniqueness
Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is unique due to its specific structural features, which confer distinct pharmacological properties. Its fused imidazo[4,5-c]pyridine ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
89075-48-9 |
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Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-9-1-3-10(4-2-9)13-16-11-5-6-15-8-12(11)17-13/h1-6,8H,(H,16,17) |
InChI Key |
MPDFIPDZEWFRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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